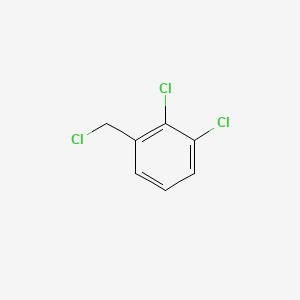

2,3-Dichlorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPJZPPOFWCJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954553 | |

| Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a penetrating odor; [HSDB] | |

| Record name | Dichlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

245-252 °C | |

| Record name | DICHLOROBENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, ether, acetone. Slightly soluble in heptane. Insoluble in water. | |

| Record name | DICHLOROBENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.415-1.42 @ 25 °C/15 °C | |

| Record name | DICHLOROBENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Final product assays approx 95% dichlorobenzyl chloride with the remaining 5% a mixture of various higher boiling chlorination by-products. | |

| Record name | DICHLOROBENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

3290-01-5, 38721-71-0 | |

| Record name | 2,3-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3290-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038721710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloro(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichloro-3-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dichloro-3-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40AZJ572L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROBENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzyl Chloride via Free-Radical Photochlorination of 2,3-Dichlorotoluene

Introduction

2,3-Dichlorobenzyl chloride is a pivotal intermediate in the synthesis of a range of high-value chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the reactive chloromethyl group, which serves as a handle for introducing the 2,3-dichlorobenzyl moiety into larger molecular frameworks. The industrial synthesis of this compound is predominantly achieved through the side-chain chlorination of 2,3-dichlorotoluene.[1][2] This guide provides a comprehensive exploration of this synthesis, grounded in the principles of free-radical chemistry. We will delve into the mechanistic underpinnings of the reaction, present a field-proven experimental protocol, and address the critical safety and analytical considerations necessary for a successful and reproducible synthesis. The objective is to furnish researchers and development professionals with a self-validating framework for producing this compound with high purity and yield.

Section 1: The Underlying Chemistry: Reaction Mechanism and Principles

The conversion of 2,3-dichlorotoluene to this compound is a classic example of a free-radical halogenation.[3] This reaction is highly selective for the benzylic position—the carbon atom adjacent to the aromatic ring—due to the unique stability of the intermediate radical species. The process is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain reaction mechanism.[4][5]

The Free-Radical Chain Reaction

The core of the synthesis is a chain reaction that can be dissected into three distinct stages: initiation, propagation, and termination.[3][6][7]

-

Initiation: The reaction is kick-started by the homolytic cleavage of a molecular chlorine (Cl₂) molecule into two highly reactive chlorine radicals (Cl•). This bond-breaking event is energetically demanding and requires an input of energy, typically in the form of UV radiation.[7][8]

Cl₂ + hν (UV light) → 2 Cl•

-

Propagation: This is the "chain" part of the reaction, a self-sustaining cycle where one radical is consumed and another is generated.[9]

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2,3-dichlorotoluene. This is the rate-determining step and its selectivity is key. The removal of a benzylic hydrogen is favored because the resulting 2,3-dichlorobenzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.[10][11]

-

The newly formed 2,3-dichlorobenzyl radical then reacts with another molecule of Cl₂ to yield the desired product, this compound, and a new chlorine radical, which can then continue the chain by reacting with another molecule of 2,3-dichlorotoluene.[6]

-

-

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the recombination of two chlorine radicals, a chlorine radical with a benzyl radical, or two benzyl radicals.[3][6]

Regioselectivity: Side-Chain vs. Aromatic Chlorination

A critical aspect of this synthesis is achieving selective chlorination of the side chain (the methyl group) without significant chlorination of the aromatic ring. This selectivity is controlled by the reaction conditions.

-

Free-Radical Conditions: High temperatures or UV light, in the absence of a Lewis acid catalyst, favor the free-radical pathway, leading to side-chain substitution.[12][13]

-

Electrophilic Aromatic Substitution Conditions: In contrast, the presence of a Lewis acid catalyst (like FeCl₃ or AlCl₃) at lower temperatures would promote electrophilic aromatic substitution, resulting in the addition of chlorine atoms to the benzene ring.[14][15]

Therefore, the exclusion of Lewis acid catalysts and the application of light or heat are paramount for directing the reaction to the desired benzylic position.

Controlling Selectivity and Minimizing Byproducts

While the reaction is selective for the benzylic position, it does not automatically stop after the first chlorination.[16] Over-chlorination is a common issue, leading to the formation of 2,3-dichlorobenzal chloride (C₇H₄Cl₄) and 2,3-dichlorobenzotrichloride (C₇H₃Cl₅).[17][18]

Control is exerted primarily by managing the stoichiometry of the reactants. The reaction is typically run with an excess of 2,3-dichlorotoluene relative to chlorine, and the reaction is monitored closely to stop it once the desired level of conversion to the monochlorinated product is achieved. This minimizes the probability of the product molecule reacting further with chlorine radicals.[16]

Section 2: Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis using a photoreactor. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment

| Reagents | Equipment |

| 2,3-Dichlorotoluene (≥99% purity) | Jacketed glass photoreactor with a quartz immersion well |

| Chlorine gas (Cl₂) | High-pressure mercury UV lamp (2-40 kW power range suggested in patents)[19][20] |

| Nitrogen gas (N₂) (for inerting) | Gas inlet tube/sparger |

| Sodium hydroxide (NaOH) solution (for scrubber) | Magnetic stirrer and stir bar |

| Anhydrous sodium sulfate (Na₂SO₄) | Thermocouple and temperature controller |

| Condenser | |

| Gas flow meter | |

| Gas scrubbing tower | |

| Vacuum distillation apparatus |

Step-by-Step Synthesis Protocol

-

Reactor Setup: Assemble the photoreactor, ensuring all joints are properly sealed. The gas outlet should be connected to a gas scrubbing tower containing a stirred solution of aqueous sodium hydroxide (e.g., 10-20% w/v) to neutralize unreacted chlorine and the hydrogen chloride (HCl) gas byproduct.

-

Inerting: Purge the entire system with dry nitrogen gas for 15-20 minutes to remove air and moisture. Oxygen can act as a radical inhibitor and must be excluded.[21]

-

Charging the Reactor: Charge the reactor with 2,3-dichlorotoluene. Begin stirring.

-

Temperature Control: Start the circulation of coolant through the reactor jacket to maintain the desired reaction temperature. A temperature range of 80-120°C is often cited.[19][20]

-

Reaction Initiation: Turn on the UV lamp. Allow the temperature of the reactant to stabilize.

-

Chlorine Introduction: Begin bubbling chlorine gas into the stirred 2,3-dichlorotoluene through the gas sparger at a controlled, predetermined rate. The reaction is exothermic, and the chlorine addition rate should be managed to maintain a stable internal temperature.[12]

-

In-Process Monitoring: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture. Analyze the sample by Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of this compound and any polychlorinated byproducts.[22] The goal is to maximize the concentration of the desired product while minimizing the formation of 2,3-dichlorobenzal chloride.

-

Reaction Termination: Once the optimal conversion is reached based on GC analysis, stop the flow of chlorine gas and turn off the UV lamp.

-

Purging: Purge the reactor with nitrogen gas for 20-30 minutes to remove any remaining chlorine and HCl from the headspace and the reaction mixture.

-

Work-up: Allow the crude reaction mixture to cool to room temperature. If necessary, wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove residual HCl, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent. The crude this compound is then purified by vacuum distillation to separate it from unreacted starting material and higher-boiling polychlorinated byproducts.[23]

Process Flow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Process Parameters and Data

Precise control over reaction parameters is essential for maximizing yield and purity.

Table of Key Reaction Parameters

| Parameter | Recommended Range | Rationale & Causality |

| Temperature | 80 - 120 °C | Balances reaction rate with selectivity. Higher temperatures can increase the rate but may also lead to more byproduct formation.[12][19] |

| Reactant Ratio | Molar excess of 2,3-Dichlorotoluene | Minimizes the chance of the product being chlorinated further to di- and trichloro species.[16] |

| Chlorine Flow Rate | Variable; controlled | Must be slow enough to prevent temperature spikes from the exothermic reaction and to avoid saturating the solution, which can lead to side reactions. |

| UV Light | High-pressure mercury lamp | Provides the necessary energy for the homolytic cleavage of Cl₂ to initiate the radical chain reaction.[5][19] |

| Reaction Time | Monitored by GC | The reaction is stopped at the point of maximum desired product concentration, as determined by in-process analysis. |

| Expected Yield | 70-85% (post-purification) | Dependent on precise control and stopping the reaction at the optimal point before significant byproduct formation. |

Analytical Characterization

A robust analytical methodology is a cornerstone of a self-validating protocol.

-

Gas Chromatography (GC): The primary tool for in-process monitoring and final purity assessment. A capillary column (e.g., DB-5 or equivalent) with a flame ionization detector (FID) is suitable. The method allows for the separation and quantification of 2,3-dichlorotoluene, this compound, and polychlorinated byproducts.[22]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for purity analysis, particularly for tracking non-volatile impurities.[24][25]

-

Spectroscopic Confirmation: The identity of the final product should be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Cl) around δ 4.7 ppm and multiplets in the aromatic region (δ 7.2-7.6 ppm).[26]

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern for three chlorine atoms.

-

Section 4: Safety and Hazard Management

The synthesis of this compound involves highly hazardous materials and requires stringent safety protocols.

Reagent and Product Hazards

-

2,3-Dichlorotoluene: A combustible liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.[27]

-

Chlorine Gas: Extremely toxic and corrosive. Inhalation can cause severe respiratory damage or be fatal. It is a strong oxidizing agent.[28][29]

-

This compound (Product): As with other benzyl chlorides, it is expected to be a potent lachrymator (tear-inducing agent) and is irritating to the skin, eyes, and respiratory system. Benzyl chlorides are classified as alkylating agents and should be handled as potential carcinogens.[18][30]

-

Hydrogen Chloride (Byproduct): A corrosive gas that forms hydrochloric acid on contact with moisture, causing severe burns to skin, eyes, and the respiratory tract.

Engineering Controls

-

Fume Hood: All operations must be performed inside a high-performance chemical fume hood.

-

Closed System: The reaction should be conducted in a sealed glassware setup to prevent the escape of volatile chemicals and gases.

-

Gas Scrubber: A scrubber containing a basic solution (e.g., NaOH) is mandatory to neutralize corrosive HCl gas and toxic excess chlorine before venting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.[28]

-

Hand Protection: Use permeation-resistant gloves (e.g., Viton® or a suitable laminate). Check glove compatibility charts.

-

Body Protection: A flame-retardant lab coat and appropriate chemical-resistant apron.

-

Respiratory Protection: While engineering controls are the primary defense, a respirator with an appropriate cartridge for acid gases and organic vapors should be available for emergency situations.

Conclusion

The synthesis of this compound from 2,3-dichlorotoluene via photochlorination is a powerful and industrially relevant transformation. Its success hinges on a solid understanding of the underlying free-radical mechanism and the meticulous control of reaction parameters to maximize regioselectivity and minimize byproduct formation. By integrating a robust experimental design with continuous in-process analytical monitoring and an unwavering commitment to safety, researchers and drug development professionals can reliably execute this synthesis, yielding a high-purity product essential for further discovery and development efforts.

References

- 1. US5514254A - Procedure for the photochlorination of alkyl-aromatic compounds - Google Patents [patents.google.com]

- 2. CN101070265A - Method for producing benzyl chloride compound - Google Patents [patents.google.com]

- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 4. Radical initiator - Wikipedia [en.wikipedia.org]

- 5. Photochlorination - Wikipedia [en.wikipedia.org]

- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are Radical initiators and their role in a free radical reaction? | Organic Chemistry Q&As [curlyarrows.com]

- 9. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 12. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. mdpi.com [mdpi.com]

- 18. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 19. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 20. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. scispace.com [scispace.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. rsc.org [rsc.org]

- 27. lanxess.com [lanxess.com]

- 28. CCOHS: Chlorine [ccohs.ca]

- 29. njuajif.org [njuajif.org]

- 30. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dichlorobenzyl Chloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichlorobenzyl chloride (CAS No. 3290-01-5), a key chemical intermediate in the pharmaceutical and specialty chemical industries. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and practical methodologies.

Section 1: Core Chemical Identity and Properties

This compound, also known as α,2,3-trichlorotoluene, is a halogenated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃[1]. Its chemical structure features a chloromethyl group attached to a benzene ring substituted with two chlorine atoms at the 2 and 3 positions. This specific arrangement of functional groups dictates its reactivity and utility as a versatile building block in organic synthesis.

Key Identifiers and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental and industrial settings. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 3290-01-5 | [1] |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 255 °C | [2] |

| Density | 1.4 g/cm³ - 1.43 g/cm³ | [2] |

| Refractive Index | 1.578 - 1.580 | [2] |

| Solubility | Insoluble in water | [2] |

| Melting Point | Data not readily available |

Note: While a specific melting point is not consistently reported in the literature, its liquid state at room temperature suggests a melting point below ambient temperatures.

Section 2: Synthesis and Mechanistic Insights

The primary industrial synthesis of this compound often involves the free-radical chlorination of 2,3-dichlorotoluene. This process is typically initiated by UV light or a radical initiator.

Visualizing the Synthesis Pathway

The following diagram illustrates a common synthetic route to this compound.

Caption: Free-radical chlorination of 2,3-dichlorotoluene.

The causality behind this experimental choice lies in the selective reactivity of the methyl group's benzylic protons, which are susceptible to hydrogen abstraction by chlorine radicals. This leads to the formation of a stabilized benzyl radical, which then reacts with molecular chlorine to yield the desired product and a new chlorine radical, propagating the chain reaction.

Section 3: Reactivity and Applications in Drug Development

The reactivity of this compound is primarily centered around the chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the 2,3-dichlorobenzyl moiety into a wide range of molecules.

Pivotal Role in the Synthesis of Lamotrigine

A prominent application of this compound is as a key starting material in the synthesis of the antiepileptic drug, Lamotrigine[3][4]. In this multi-step synthesis, this compound is a precursor to 2,3-dichlorobenzoyl cyanide, a crucial intermediate.

The following diagram outlines the initial steps in the synthesis of a Lamotrigine intermediate starting from this compound.

Caption: Synthesis pathway to a key Lamotrigine intermediate.

Other Industrial Applications

Beyond its role in Lamotrigine synthesis, this compound is utilized in the preparation of:

-

Agrochemicals: As a building block for certain herbicides and pesticides.

-

Specialty Chemicals: In the synthesis of dyes and other functional organic molecules.

-

Quaternary Ammonium Compounds: Used as precursors for biquaternary ammonium compounds, which have applications as biocides and phase-transfer catalysts[1].

Section 4: Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | 1 | H290: May be corrosive to metals[5] |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

Personal Protective Equipment (PPE) and Handling

A self-validating system of safety necessitates a multi-layered approach to personal protection and handling.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Skin Protection: Impermeable gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Incompatibilities

This compound should be stored in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container[5]. It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

Section 5: Experimental Protocols and Analytical Methods

Illustrative Synthesis Protocol: Photochlorination of 2,3-Dichlorotoluene

The following is a representative, non-optimized protocol for the synthesis of this compound.

-

Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer is charged with 2,3-dichlorotoluene.

-

Initiation: The reaction mixture is heated to approximately 100-120°C.

-

Chlorination: Chlorine gas is bubbled through the heated solution while irradiating the mixture with a UV lamp.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the starting material and the formation of the product.

-

Work-up: Once the desired conversion is achieved, the reaction is stopped, and the mixture is cooled to room temperature. Excess dissolved HCl and chlorine gas are removed by purging with an inert gas (e.g., nitrogen).

-

Purification: The crude product is purified by vacuum distillation to yield this compound of high purity.

Analytical Characterization

The identity and purity of this compound can be confirmed using a suite of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for assessing purity and identifying any byproducts from the synthesis. A typical GC method would utilize a non-polar capillary column with a temperature gradient program.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation and confirmation. The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the benzylic protons (-CH₂Cl) and a complex multiplet pattern for the aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Cl and C-H bonds of the chloromethyl group and the aromatic C-H and C=C bonds.

Section 6: Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the pharmaceutical sector. Its value stems from its specific chemical structure, which allows for its strategic incorporation into complex molecules like Lamotrigine. A comprehensive understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and development.

References

- 1. This compound | 3290-01-5 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

Spectroscopic Scrutiny of 2,3-Dichlorobenzyl Chloride: A Technical Guide for Researchers

Introduction

2,3-Dichlorobenzyl chloride (CAS RN: 3290-01-5), a halogenated aromatic hydrocarbon, serves as a critical intermediate in the synthesis of a diverse array of compounds within the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive benzylic chloride and a dichlorinated phenyl ring, allows for versatile chemical modifications. An unambiguous structural confirmation and purity assessment of this key building block is paramount for ensuring the integrity and efficacy of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned analytical chemist, offering insights into the correlation between molecular structure and spectral features.

Molecular Structure and Isomerism

The unique substitution pattern of the chlorine atoms on the benzene ring in this compound dictates its distinct spectroscopic fingerprint, differentiating it from its other isomers, such as 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorobenzyl chloride. Understanding this structural nuance is fundamental to the correct interpretation of the spectral data.

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3-Dichlorobenzyl Chloride in Organic Solvents

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, understanding the solubility of chemical intermediates is a cornerstone of successful process development and formulation. This in-depth technical guide addresses the solubility of 2,3-dichlorobenzyl chloride, a key building block in organic synthesis. While quantitative solubility data for this compound is not extensively available in public literature, this guide provides a robust framework for predicting its solubility, practical experimental protocols for its determination, and essential safety considerations.

Introduction: The Significance of Solubility in Synthesis and Development

This compound (C₇H₅Cl₃, CAS No: 3290-01-5) is a halogenated aromatic compound utilized in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is centered on the benzylic chloride functional group. The efficiency of synthetic reactions, purification strategies, and the formulation of final products are all critically dependent on the solubility of this intermediate in a range of organic solvents. A thorough understanding of its solubility profile allows chemists to select appropriate solvent systems, optimize reaction conditions, and prevent precipitation issues that can hinder process scalability and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃ | |

| Molecular Weight | 195.47 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Boiling Point | 255 °C | [2] |

| Density | Approximately 1.4 g/cm³ | [2] |

| Water Solubility | Insoluble | [2] |

The molecule's structure, featuring a dichlorinated benzene ring and a chloromethyl group, imparts a significant degree of non-polarity. This is a key factor governing its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Polarity Analysis:

This compound is a moderately polar to nonpolar molecule. The electronegativity of the chlorine atoms creates bond dipoles, but the overall molecular geometry results in a molecule that is not highly polar. The large, nonpolar aromatic ring is the dominant feature. Consequently, it is expected to be more soluble in nonpolar or moderately polar organic solvents and have low solubility in highly polar solvents, particularly protic solvents like water.

Solvent Classification and Predicted Solubility:

Based on this principle, we can predict the qualitative solubility of this compound in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the nonpolar nature of the dichlorinated benzene ring, this compound is expected to exhibit good solubility in these solvents. The structurally related compound, 2,3-dichlorobenzoyl chloride, is known to be soluble in toluene.[4][5] Dichlorobenzyl chloride (as a general class of isomers) is reported to be soluble in ether.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a degree of polarity that can interact favorably with the slight dipole moment of this compound. Good to moderate solubility is anticipated. Dichlorobenzyl chloride isomers are reported to be soluble in acetone.[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While some solubility is possible due to dipole-dipole interactions, the ability of these solvents to form strong hydrogen bonds with themselves may limit the dissolution of the non-hydrogen-bonding this compound. Qualitative data for dichlorobenzyl chloride isomers indicates solubility in alcohol.[6] However, it is important to note that benzyl chlorides can react with alcohols, especially under certain conditions (e.g., elevated temperature), to form ethers.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)): The significant difference in polarity between this compound and these solvents suggests very low solubility. The compound is reported as insoluble in water.[2]

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, experimental determination of solubility is often necessary. The following protocols provide a framework for both rapid qualitative assessment and more rigorous quantitative measurement.

Qualitative Solubility Determination

This method offers a quick assessment of solubility in various solvents.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of anhydrous organic solvents

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Calibrated pipette or graduated cylinder

Procedure:

-

Add a pre-weighed amount (e.g., 10 mg) of this compound to a dry test tube.

-

Add a specific volume (e.g., 1 mL) of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, yielding a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

Workflow for Qualitative Solubility Testing:

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Scintillation vials or flasks with sealed caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent.

-

Seal the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for a short period to let undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve from the standards and determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.[7][8]

-

Corrosive: Causes severe skin burns and eye damage.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Irritant: It is a lachrymator (causes tearing) and is irritating to the respiratory system. Handle in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, immediately flush the affected area with plenty of water.[8][9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[7]

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents is limited in the public domain, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. This technical guide provides researchers and drug development professionals with a theoretical framework for solvent selection, practical and robust protocols for experimental solubility determination, and essential safety and handling information. By applying these principles and methodologies, scientists can effectively navigate the solution landscape for this compound, facilitating smoother and more efficient synthetic and development processes.

References

- 1. This compound | 3290-01-5 [chemicalbook.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 3290-01-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2,3-Dichlorobenzoyl chloride | 2905-60-4 [chemicalbook.com]

- 5. 2,3-Dichlorobenzoyl chloride CAS#: 2905-60-4 [m.chemicalbook.com]

- 6. Dichlorobenzyl chloride | C7H5Cl3 | CID 76790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. kmpharma.in [kmpharma.in]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dichlorobenzyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,3-dichlorobenzyl chloride (α,2,3-trichlorotoluene), a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to elucidate the intricate relationship between the molecule's substitution pattern and its three-dimensional architecture. We will explore the fundamental aspects of its molecular geometry, delve into the energetic landscape of its rotational isomers, and detail the advanced spectroscopic and computational methodologies employed for its characterization. This guide aims to be a definitive resource, fostering a deeper understanding of the structural nuances that govern the reactivity and application of this important halogenated aromatic compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅Cl₃, is a disubstituted aromatic compound of significant interest in organic synthesis.[1] Its utility is prominent in the preparation of various chemical entities, including biquaternary ammonium compounds and substituted aryl- and heteroarylcarboxylic acid hydrazides, which have applications in enhancing stress tolerance in plants. The strategic placement of two chlorine atoms on the benzene ring, coupled with a reactive chloromethyl group, imparts a unique combination of steric and electronic properties that dictate its chemical behavior and potential applications.

A thorough understanding of the molecular structure and conformational dynamics of this compound is paramount for optimizing its use in synthetic pathways and for the rational design of novel molecules. The orientation of the chloromethyl group relative to the dichlorinated benzene ring can significantly influence its reactivity, intermolecular interactions, and ultimately, the properties of the resulting products. This guide will systematically dissect the structural features of this molecule, providing both foundational knowledge and advanced insights.

Molecular Structure and Connectivity

The foundational structure of this compound consists of a benzene ring substituted with two chlorine atoms at the ortho (position 2) and meta (position 3) positions, and a chloromethyl (-CH₂Cl) group at position 1.

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | |

| CAS Number | 3290-01-5 | |

| Synonyms | α,2,3-Trichlorotoluene |

The connectivity of the atoms can be visualized as follows:

Caption: Ball-and-stick representation of this compound.

Conformational Analysis: The Rotational Landscape

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the chloromethyl group to the benzene ring. The presence of the ortho-chlorine atom introduces significant steric hindrance, which strongly influences the preferred dihedral angle.

Governing Factors: Steric and Electronic Effects

The conformational equilibrium of substituted benzyl systems is a delicate balance between steric repulsion and electronic interactions.[2][3]

-

Steric Hindrance: The van der Waals radii of the ortho-chlorine atom and the chlorine atom of the chloromethyl group lead to significant repulsive forces when they are in close proximity. This steric clash disfavors conformations where the C-Cl bond of the chloromethyl group is eclipsed with the C-Cl bond at the ortho position.

-

Electronic Effects: Hyperconjugation and dipole-dipole interactions also play a role. Hyperconjugation involves the delocalization of sigma-electron density from the C-H or C-Cl bonds of the chloromethyl group into the π-system of the benzene ring. The stability of these interactions is conformation-dependent.

Quantum theory of atoms in molecules (QTAIM) analysis on similar benzyl derivatives suggests that the preference for a perpendicular or gauche conformation is primarily driven by the minimization of steric repulsion between the substituent on the methylene group and the nearest hydrogen or substituent on the ring.[4]

Predicted Stable Conformations

Based on studies of analogous ortho-substituted benzyl halides and toluenes, it is anticipated that the most stable conformation of this compound will be one where the chloromethyl group is rotated to minimize the steric interaction with the ortho-chlorine atom. This would likely result in a conformation where the C-Cl bond of the chloromethyl group is oriented away from the ortho-substituent, adopting a gauche or anti-periplanar arrangement with respect to the C2-C1 bond. A fully eclipsed conformation is expected to be a high-energy transition state.

Experimental Determination of Structure and Conformation

Several advanced analytical techniques are employed to experimentally probe the molecular structure and conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons within a molecule. The ¹H NMR spectrum of this compound provides key information about the protons on the aromatic ring and the methylene group.[1] The chemical shifts and coupling constants are sensitive to the electronic environment and the dihedral angles between adjacent protons, respectively.

¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| Methylene-H (-CH₂Cl) | ~4.6 | Singlet |

The precise chemical shifts of the aromatic protons can provide indirect evidence of the conformational preferences, as the through-space magnetic anisotropy effects are dependent on the average orientation of the chloromethyl group.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to conformational changes. For instance, the C-Cl stretching vibrations, typically observed in the 600-800 cm⁻¹ region, can be influenced by the rotational isomerism of the chloromethyl group.[5] Studies on the related molecule 2,6-dichlorobenzyl alcohol have shown that vibrational spectra, when combined with theoretical calculations, can provide deep insights into molecular structure.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the molecular structure and conformation in the solid state. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. The determination of its crystal structure would provide invaluable, unambiguous data on bond lengths, bond angles, and the preferred solid-state conformation, which would serve as a crucial benchmark for computational models.

Computational Modeling of Structure and Conformation

In the absence of a crystal structure, computational chemistry offers a powerful avenue for predicting the molecular structure and exploring the conformational landscape of this compound.

Methodological Approach

A robust computational analysis of this compound would typically involve the following workflow:

Caption: A typical workflow for the computational analysis of molecular conformation.

Theoretical Framework

Density Functional Theory (DFT) is a widely used quantum mechanical method for such studies, offering a good balance between accuracy and computational cost.[7] The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results for halogenated organic compounds.[4]

Such calculations can provide:

-

Optimized Geometries: Precise bond lengths and angles for the most stable conformers.

-

Rotational Energy Profile: A plot of the potential energy as a function of the dihedral angle of the chloromethyl group, revealing the energy barriers between different conformations.

-

Predicted Spectroscopic Data: Calculated NMR chemical shifts and vibrational frequencies that can be compared with experimental data for validation of the computational model.

Structure-Reactivity Relationships

The conformation of this compound has direct implications for its reactivity. The accessibility of the electrophilic carbon atom in the chloromethyl group to nucleophiles will be modulated by the orientation of this group. A conformation that shields the reactive center due to steric hindrance from the ortho-chlorine atom would be expected to exhibit lower reactivity in Sₙ2 reactions. Conversely, conformations that expose the reactive site would be more susceptible to nucleophilic attack.

Conclusion

The molecular structure and conformational behavior of this compound are governed by a complex interplay of steric and electronic effects, primarily dictated by the presence of the ortho- and meta-chlorine substituents. While experimental techniques like NMR and vibrational spectroscopy provide valuable insights, a complete understanding of its three-dimensional architecture would be greatly enhanced by a definitive single-crystal X-ray structure. Computational modeling serves as a powerful predictive tool, enabling the exploration of the conformational landscape and the rationalization of its chemical properties. This in-depth guide provides a solid framework for researchers and scientists working with this versatile chemical intermediate, highlighting the critical importance of structural analysis in modern chemical research and development.

References

- 1. This compound(3290-01-5) 1H NMR spectrum [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 7. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Purity of 2,3-Dichlorobenzyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorobenzyl chloride (C₇H₅Cl₃, CAS No: 3290-01-5) is a critical chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1] Its utility in constructing complex molecular architectures, such as the anticonvulsant drug Lamotrigine, underscores the necessity for a thorough understanding of its commercial landscape and purity profile.[2][3] This guide provides an in-depth analysis of the commercial availability of this compound, discusses the significance of its purity, and presents a framework for its analytical verification. We delve into common impurities derived from its synthetic routes and offer representative methodologies for quality control, empowering researchers to make informed decisions in sourcing and application.

Introduction: The Role of this compound in Synthesis

This compound, also known as α,2,3-Trichlorotoluene, is a substituted aromatic compound whose reactivity is dominated by the chloromethyl group.[4] This functional group makes the molecule an excellent substrate for nucleophilic substitution reactions, allowing for the covalent attachment of the 2,3-dichlorobenzyl moiety to various substrates. This capability is extensively leveraged in the pharmaceutical and agrochemical industries for the synthesis of complex target molecules.[1][5]

The purity of this reagent is paramount. In drug development, the presence of impurities can lead to the formation of undesired side products, complicating purification processes and potentially introducing toxic components into the final API.[2][6] Therefore, a comprehensive assessment of reagent quality is a foundational aspect of robust and reproducible chemical synthesis.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers, catering to both research and industrial-scale needs. The compound is typically offered at purities of 98% or higher, with Gas Chromatography (GC) being the most common method of analysis cited by vendors.

Below is a comparative table of prominent suppliers. Note that availability and specifications are subject to change, and direct consultation with the supplier for the latest Certificate of Analysis (CoA) is always recommended.

| Supplier | Product Number (Example) | CAS Number | Purity Specification (Typical) | Analysis Method Cited |

| Tokyo Chemical Industry (TCI) | D2060 | 3290-01-5 | >98.0% | GC |

| Sigma-Aldrich (Merck) | AldrichCPR | 3290-01-5 | Not specified; buyer assumes responsibility to confirm purity | N/A |

| Santa Cruz Biotechnology | sc-225244 | 3290-01-5 | Not specified | N/A |

| Bromchem Laboratories | N/A | 3290-01-5 | 99% | N/A |

Note: The Sigma-Aldrich "AldrichCPR" line is intended for early discovery research where the buyer is responsible for analytical confirmation.[7]

Understanding Purity: Synthesis and Potential Impurities

The purity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the photochlorination of 2,3-dichlorotoluene.[2] This and other routes can introduce specific impurities.[8] Understanding these potential contaminants is the first step in developing a robust analytical control strategy.

Key Potential Impurities Include:

-

Isomeric Dichlorobenzyl Chlorides: Positional isomers (e.g., 2,4-, 2,5-, 3,4-dichlorobenzyl chloride) may be present if the dichlorotoluene starting material is not isomerically pure.

-

Unreacted Starting Material: Residual 2,3-dichlorotoluene.

-

Over-chlorinated Products: Such as 2,3-dichlorobenzal chloride or 2,3-dichlorobenzotrichloride, which result from further chlorination of the benzyl group.[9]

-

Hydrolysis/Oxidation Products: 2,3-dichlorobenzaldehyde and 2,3-dichlorobenzyl alcohol can form from exposure to moisture or oxidative conditions.[6][10]

The following diagram illustrates the logical relationship between the synthesis pathway and the potential for impurity generation.

Caption: Origin of impurities in this compound synthesis.

Analytical Methodologies for Purity Verification

While suppliers provide a purity value, independent verification is crucial for GMP (Good Manufacturing Practice) and in research where high purity is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for analyzing volatile and thermally stable compounds like this compound. It provides separation of components (GC) and structural identification (MS).

Representative GC-MS Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like Dichloromethane or Acetonitrile.

-

Create a working solution by diluting the stock solution to approximately 50 µg/mL.

-

-

Instrumentation & Conditions:

-

GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injector: Split/splitless injector, 250 °C, with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: 40-450 amu.

-

-

-

Data Analysis:

-

The purity is calculated based on the relative peak area of the main component (this compound) compared to the total area of all peaks in the chromatogram (Area % method).

-

The mass spectrum of the main peak should be compared against a reference library for identity confirmation. Impurities can be tentatively identified by their mass spectra.

-

Caption: General workflow for GC-MS purity analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another robust method, particularly for identifying non-volatile impurities or isomers that may be difficult to resolve by GC. A validated HPLC method for a related compound, 2,3-dichlorobenzoic acid, provides a strong basis for method development.[11]

Representative HPLC Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock solution to approximately 100 µg/mL with the mobile phase.

-

-

Instrumentation & Conditions:

-

HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: An isocratic or gradient elution using a mixture of Acetonitrile and water. For example, an isocratic method could use 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set to a wavelength where the analyte has strong absorbance, typically around 210-220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

Caption: General workflow for HPLC-UV purity analysis.

Conclusion

Sourcing high-purity this compound is a critical first step for any research or development program that relies on it as a synthetic intermediate. While commercial suppliers offer products with stated purities, typically >98%, it is incumbent upon the scientist to perform independent verification. A thorough understanding of the potential impurities arising from the synthetic route, combined with robust analytical methods like GC-MS and HPLC, provides a comprehensive framework for quality control. This ensures the integrity of the starting material, leading to more reliable, reproducible, and safer outcomes in the synthesis of pharmaceuticals and other high-value chemicals.

References

- 1. bromchemlaboratories.in [bromchemlaboratories.in]

- 2. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. Lamotrigine - Wikipedia [en.wikipedia.org]

- 4. This compound | 3290-01-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

key intermediates in the synthesis of Lamotrigine

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Lamotrigine

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a prominent antiepileptic drug of the phenyltriazine class.[1][2] It is widely used for the treatment of epilepsy, including focal and tonic-clonic seizures, and as a mood stabilizer in bipolar disorder.[1][2] Unlike many other anticonvulsants, Lamotrigine's unique mechanism, which is believed to involve the inhibition of voltage-sensitive sodium channels and the release of excitatory neurotransmitters like glutamate, sets it apart.[2] The industrial synthesis of this complex molecule relies on a well-defined pathway involving critical intermediates. This guide provides a detailed examination of the core synthetic route, focusing on the chemistry, protocols, and rationale behind the formation of its key intermediates.

Overall Synthetic Strategy

The most prevalent and commercially viable synthesis of Lamotrigine begins with precursors derived from 2,3-dichlorobenzoic acid. The core of the synthesis involves two pivotal transformations: the formation of a crucial acyl cyanide intermediate and its subsequent condensation and cyclization with aminoguanidine to construct the final 1,2,4-triazine ring system.

The general pathway can be summarized in three main stages:

-

Cyanation: Synthesis of the first key intermediate, 2,3-Dichlorobenzoyl Cyanide .

-

Condensation: Reaction of the acyl cyanide with aminoguanidine to form the second key intermediate, an Amidinohydrazone derivative .

-

Cyclization: Intramolecular ring closure of the Amidinohydrazone to yield Lamotrigine.

This guide will dissect each of these stages, providing detailed protocols and mechanistic insights.

Key Intermediate 1: 2,3-Dichlorobenzoyl Cyanide

2,3-Dichlorobenzoyl cyanide is the cornerstone intermediate that incorporates the substituted phenyl ring and the reactive nitrile group required for building the triazine heterocycle. Its efficient synthesis is critical for the overall yield and purity of the final active pharmaceutical ingredient (API).

Synthesis of 2,3-Dichlorobenzoyl Cyanide

The standard method for preparing this intermediate is through the cyanation of 2,3-dichlorobenzoyl chloride. This reaction substitutes the chloride of the acid chloride with a cyanide group.

Reaction: 2,3-Dichlorobenzoyl Chloride → 2,3-Dichlorobenzoyl Cyanide

Causality Behind Experimental Choices:

-

Starting Material: 2,3-Dichlorobenzoyl chloride is readily prepared from 2,3-dichlorobenzoic acid by treatment with reagents like thionyl chloride (SOCl₂).[3]

-

Cyanide Source: Copper(I) cyanide (CuCN) is the preferred cyanide source. While other cyanide salts could be used, CuCN is effective for the cyanation of acyl chlorides and minimizes side reactions.[4] Its solubility is a limiting factor, but this can be managed through solvent choice and catalysis.[4]

-

Catalyst/Solvent System: The reaction often requires a catalyst to proceed efficiently. Phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) have proven effective in facilitating the reaction between the solid CuCN and the organic-soluble acyl chloride, leading to consistent reactivity and high yields.[4] Toluene is a common solvent for this step.[4]

Experimental Protocol: Cyanation of 2,3-Dichlorobenzoyl Chloride

The following protocol is a synthesized representation based on established industrial practices.[4]

-

Reactor Setup: A suitable reactor is charged with 2,3-dichlorobenzoyl chloride and toluene.

-

Reagent Addition: Copper(I) cyanide (CuCN) and a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide, CTAB) are added to the mixture.

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 110 °C) and stirred for several hours (e.g., 12 hours) until completion, which can be monitored by techniques like HPLC.[4]

-

Work-up and Isolation:

-

The reactor is cooled to room temperature.

-

The solid copper salt byproducts and unreacted CuCN are removed by filtration.[4]

-

The filter cake is washed with additional toluene to recover any remaining product.

-

The combined organic filtrates are concentrated under vacuum to remove the toluene.

-

-

Purification: The crude 2,3-dichlorobenzoyl cyanide is purified by crystallization from a non-polar solvent like petroleum ether or hexane to yield the final intermediate as a solid.[4][5]

Visualization: Synthesis of 2,3-Dichlorobenzoyl Cyanide

Caption: Synthesis of 2,3-Dichlorobenzoyl Cyanide.

Key Intermediate 2: The Amidinohydrazone

The second key intermediate, an amidinohydrazone, is formed by the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine. This step is crucial as it assembles all the necessary atoms in the correct arrangement for the subsequent cyclization into the triazine ring. The intermediate is often referred to as 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile or a Schiff base.[5][6]

Formation of the Amidinohydrazone Intermediate

Reaction: 2,3-Dichlorobenzoyl Cyanide + Aminoguanidine Salt → Amidinohydrazone Intermediate

Causality Behind Experimental Choices:

-

Guanidine Source: Aminoguanidine bicarbonate is a common and stable salt of aminoguanidine used in this reaction.[3][7]

-

Acidic Medium: The reaction is typically carried out in a strong acidic medium, such as nitric acid or sulfuric acid, mixed with a solvent like dimethylsulfoxide (DMSO).[5][7] The acid serves two primary purposes:

-

It protonates the aminoguanidine, making it soluble and activating it for the reaction.

-

It catalyzes the condensation reaction between the carbonyl-like carbon of the benzoyl cyanide and the terminal amino group of aminoguanidine.

-

-

Reaction Time and Temperature: Early procedures reported very long reaction times (up to 7 days).[7] However, process optimization has led to significantly shorter reaction times in modern industrial syntheses.

Experimental Protocol: Condensation Reaction

The following protocol is adapted from various patented procedures.[7][8]

-

Reactor Setup: A reactor is charged with the aminoguanidine salt (e.g., aminoguanidine bicarbonate) and a suitable solvent (e.g., dimethylformamide or DMSO).[7]

-

Acid Addition: A strong acid, such as methanesulfonic acid or sulfuric acid, is added to the mixture.[7]

-

Addition of Intermediate 1: A solution of 2,3-dichlorobenzoyl cyanide in a solvent is added slowly to the reaction mixture.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 65-70 °C) for a defined period (e.g., 1-2 hours) to form the amidinohydrazone intermediate.[7] This intermediate can either be isolated as a salt or used directly in the next step (in situ).[8]

Visualization: Formation of the Amidinohydrazone

Caption: Formation of the Amidinohydrazone Intermediate.

Final Step: Cyclization to Lamotrigine

The final and defining step of the synthesis is the intramolecular cyclization of the amidinohydrazone intermediate to form the stable 3,5-diamino-1,2,4-triazine ring of Lamotrigine.

Reaction: Amidinohydrazone Intermediate → Lamotrigine

Causality Behind Experimental Choices:

-

Reaction Conditions: The cyclization can be promoted under various conditions.

-

Basic Conditions: Refluxing the intermediate in an alcohol (e.g., methanol, isopropanol) in the presence of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is a classic method.[6][9] The base facilitates the deprotonation and nucleophilic attack required for ring closure. However, harsh basic conditions can lead to the formation of impurities, such as the hydrolyzed by-product 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.[6]

-

Neutral/Thermal Conditions: Some modern processes achieve cyclization by simply heating the intermediate in a suitable solvent system (e.g., methanol or an isopropanol/water mixture) under reflux, avoiding strong bases and thereby improving the purity profile.[6][7] This thermal cyclization is often preferred in industrial settings to minimize impurity formation.[6]

-

Experimental Protocol: Cyclization to Lamotrigine

The following protocol describes a neutral thermal cyclization method.[6]

-

Reactor Setup: The amidinohydrazone intermediate (either isolated or as a crude reaction mixture from the previous step) is suspended in a solvent such as methanol.

-

Cyclization: The suspension is heated to reflux and maintained at that temperature for an extended period (e.g., 15 hours). The progress of the cyclization is monitored by HPLC.

-

Isolation and Purification:

-

Upon completion, the reaction mixture is cooled (e.g., to 0-5 °C) to induce crystallization of the Lamotrigine product.

-

The solid product is collected by filtration and washed with cold solvent.

-

The crude Lamotrigine is dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/water) to achieve pharmaceutical-grade purity (>99.7%).[7]

-

Visualization: Cyclization to Lamotrigine

Caption: Final Cyclization to Lamotrigine.

Data Summary: Key Reaction Parameters

The following table summarizes typical parameters for the synthesis of Lamotrigine, compiled from various literature and patent sources. Yields and conditions can vary significantly based on the specific process modifications employed.

| Step | Starting Material | Key Reagents | Solvent | Typical Temp. | Typical Duration | Typical Yield |

| 1. Cyanation | 2,3-Dichlorobenzoyl Chloride | CuCN, CTAB | Toluene | 110 °C | 12 hours | ~77%[4] |

| 2. Condensation | 2,3-Dichlorobenzoyl Cyanide | Aminoguanidine Bicarbonate, H₂SO₄ | DMSO | 65-70 °C | 1-3 hours | High (often used in situ) |

| 3. Cyclization | Amidinohydrazone Intermediate | (None, thermal) or KOH | Methanol | Reflux (~65 °C) | 15 hours | ~80-94%[6][7] |

Conclusion